

Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

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Abstract

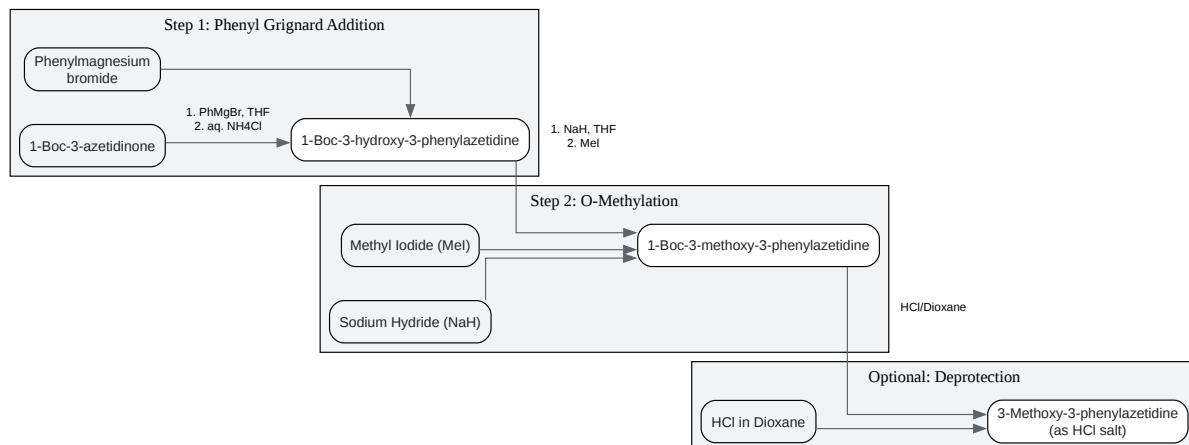
This document provides detailed application notes and protocols for the synthesis of **3-Methoxy-3-phenylazetidine**, a valuable scaffold in medicinal chemistry. A practical two-step synthetic route is presented, commencing with the readily available precursor, 1-Boc-3-azetidinone. The synthesis involves a Grignard reaction to introduce the phenyl group and form the tertiary alcohol, followed by an O-methylation to yield the target compound. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway to aid in comprehension and execution.

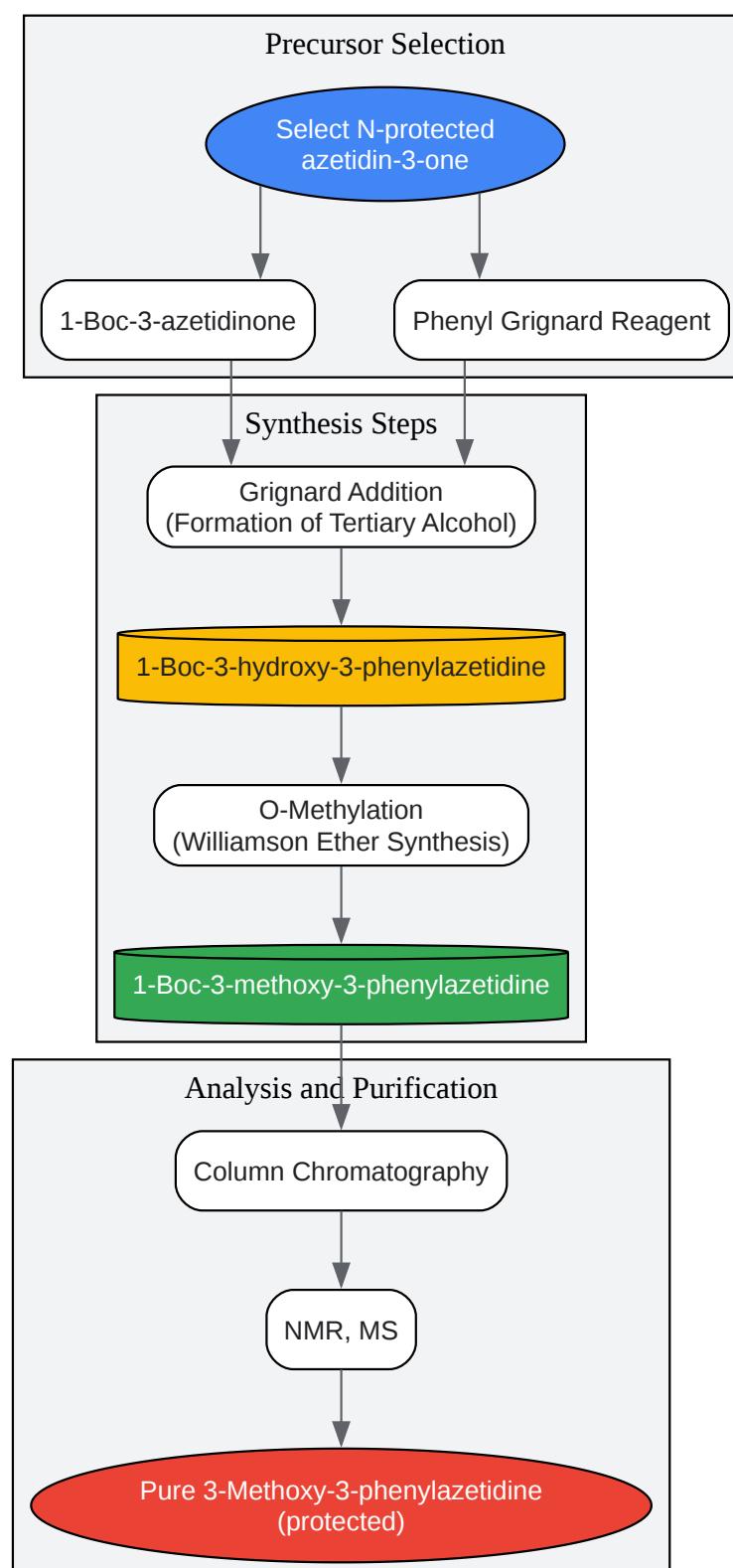
Introduction

Azetidine derivatives are of significant interest in drug discovery due to their unique structural properties and ability to serve as bioisosteres for other functional groups. The incorporation of a 3-methoxy-3-phenyl motif into the azetidine ring offers a combination of lipophilicity and potential hydrogen bond accepting capabilities, making it an attractive fragment for modulating the pharmacological properties of lead compounds. This document outlines a reliable and reproducible method for the synthesis of **3-Methoxy-3-phenylazetidine**, starting from commercially available precursors.

Synthesis Pathway Overview

The synthesis of **3-Methoxy-3-phenylazetidine** is accomplished through a two-step process. The first step involves the nucleophilic addition of a phenyl group to the carbonyl of 1-Boc-3-azetidinone using a Grignard reagent, resulting in the formation of 1-Boc-3-hydroxy-3-phenylazetidine. The subsequent step is the O-methylation of the tertiary alcohol to afford the desired product. An optional deprotection step can be performed to yield the free amine.



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